potassium;2-[(4-fluorophenyl)methyl-[[(1S,2R,4R)-7-oxabicyclo[2.2.1]heptan-2-yl]carbamoyl]amino]acetate
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Overview
Description
Potassium;2-[(4-fluorophenyl)methyl-[[(1S,2R,4R)-7-oxabicyclo[221]heptan-2-yl]carbamoyl]amino]acetate is a complex organic compound with a unique structure that includes a fluorophenyl group, a bicyclic heptane ring, and a carbamoyl amino acetate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of potassium;2-[(4-fluorophenyl)methyl-[[(1S,2R,4R)-7-oxabicyclo[2.2.1]heptan-2-yl]carbamoyl]amino]acetate typically involves multiple steps. The initial step often includes the preparation of the fluorophenyl methyl intermediate, followed by the introduction of the bicyclic heptane ring through a series of cyclization reactions. The final step involves the formation of the carbamoyl amino acetate moiety under controlled conditions, often using potassium salts to achieve the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and stringent quality control measures. The process typically includes purification steps such as recrystallization or chromatography to ensure the compound’s purity and consistency.
Chemical Reactions Analysis
Types of Reactions
Potassium;2-[(4-fluorophenyl)methyl-[[(1S,2R,4R)-7-oxabicyclo[2.2.1]heptan-2-yl]carbamoyl]amino]acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms, often using hydrogenation techniques.
Substitution: The fluorophenyl group can participate in substitution reactions, where the fluorine atom is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.
Scientific Research Applications
Potassium;2-[(4-fluorophenyl)methyl-[[(1S,2R,4R)-7-oxabicyclo[2.2.1]heptan-2-yl]carbamoyl]amino]acetate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Studied for its potential interactions with biological molecules and pathways.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialized materials and chemicals.
Mechanism of Action
The mechanism of action of potassium;2-[(4-fluorophenyl)methyl-[[(1S,2R,4R)-7-oxabicyclo[2.2.1]heptan-2-yl]carbamoyl]amino]acetate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- Potassium;2-[(4-chlorophenyl)methyl-[[(1S,2R,4R)-7-oxabicyclo[2.2.1]heptan-2-yl]carbamoyl]amino]acetate
- Potassium;2-[(4-bromophenyl)methyl-[[(1S,2R,4R)-7-oxabicyclo[2.2.1]heptan-2-yl]carbamoyl]amino]acetate
Uniqueness
The uniqueness of potassium;2-[(4-fluorophenyl)methyl-[[(1S,2R,4R)-7-oxabicyclo[2.2.1]heptan-2-yl]carbamoyl]amino]acetate lies in its fluorophenyl group, which imparts distinct chemical properties such as increased stability and reactivity compared to its chloro and bromo analogs.
Properties
IUPAC Name |
potassium;2-[(4-fluorophenyl)methyl-[[(1S,2R,4R)-7-oxabicyclo[2.2.1]heptan-2-yl]carbamoyl]amino]acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19FN2O4.K/c17-11-3-1-10(2-4-11)8-19(9-15(20)21)16(22)18-13-7-12-5-6-14(13)23-12;/h1-4,12-14H,5-9H2,(H,18,22)(H,20,21);/q;+1/p-1/t12-,13-,14+;/m1./s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NVLNUDPAIRQYJW-NNNATCHMSA-M |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C(CC1O2)NC(=O)N(CC3=CC=C(C=C3)F)CC(=O)[O-].[K+] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H]2[C@@H](C[C@@H]1O2)NC(=O)N(CC3=CC=C(C=C3)F)CC(=O)[O-].[K+] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18FKN2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.42 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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